molecular formula C16H7F6N3O3 B2747426 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 338978-20-4

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2747426
CAS No.: 338978-20-4
M. Wt: 403.24
InChI Key: WDLFZRADBKHECA-UHFFFAOYSA-N
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Description

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound characterized by the presence of nitrophenoxy and bis(trifluoromethyl) groups attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, including nucleophilic aromatic substitution and cross-coupling reactions. One common method involves the reaction of 4-nitrophenol with 2,4-bis(trifluoromethyl)-1,8-naphthyridine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized naphthyridine compounds.

Scientific Research Applications

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenoxy derivatives: Compounds with similar nitrophenoxy groups but different core structures.

    Bis(trifluoromethyl) derivatives: Compounds with bis(trifluoromethyl) groups attached to different aromatic or heteroaromatic cores.

Uniqueness

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the combination of its functional groups and the naphthyridine core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

7-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F6N3O3/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)28-9-3-1-8(2-4-9)25(26)27/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLFZRADBKHECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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